4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid
Overview
Description
4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid is an organic compound with the molecular formula C14H13NO5 and a molecular weight of 275.26 g/mol This compound is characterized by the presence of a furan ring substituted with a methoxymethyl group and a benzoic acid moiety linked through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxymethyl group: The methoxymethyl group is introduced via alkylation reactions using methoxymethyl chloride in the presence of a base such as sodium hydride.
Coupling with benzoic acid: The final step involves the coupling of the furan derivative with benzoic acid through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various alkyl or aryl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biochemical processes.
Pathways Involved: It can modulate pathways related to inflammation, microbial growth, and cellular metabolism, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
5-(Methoxymethyl)furan-2-carboxaldehyde: Shares the furan ring and methoxymethyl group but lacks the benzoic acid moiety.
Furan-2,5-dicarboxylic acid: Contains a furan ring with two carboxylic acid groups but lacks the methoxymethyl and amide functionalities.
Uniqueness
4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid is unique due to its combination of a furan ring, methoxymethyl group, and benzoic acid moiety linked through an amide bond. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
Properties
IUPAC Name |
4-[[5-(methoxymethyl)furan-2-carbonyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-8-11-6-7-12(20-11)13(16)15-10-4-2-9(3-5-10)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRWYJOELOMUIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353910 | |
Record name | 4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24786810 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330638-42-1 | |
Record name | 4-[[[5-(Methoxymethyl)-2-furanyl]carbonyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330638-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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